5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5ClN2O2.
Scientific Research Applications
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain signaling pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro substituent and carboxylic acid functional group contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXMSVURJPVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470252 | |
Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-63-2 | |
Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800401-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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